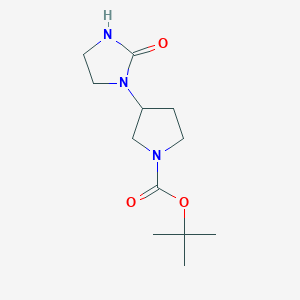
tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with an imidazolidinone compound under controlled conditions. Common reagents used in the synthesis include tert-butyl chloroformate and base catalysts such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with continuous monitoring of reaction parameters. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds with similar structures and functional groups.
Imidazolidinone derivatives: Compounds containing the imidazolidinone moiety.
Uniqueness
Tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl ester group provides stability, while the imidazolidinone moiety offers potential for diverse reactivity.
生物活性
tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate, with the CAS number 2227197-69-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is C12H21N3O3, with a molecular weight of 255.32 g/mol. The compound features a pyrrolidine ring substituted with an imidazolidinone moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2227197-69-3 |
| Molecular Formula | C12H21N3O3 |
| Molecular Weight | 255.32 g/mol |
Biological Activity
Research into the biological activity of this compound indicates potential roles in various therapeutic areas:
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound may interact with key proteins involved in cancer progression. For instance, derivatives that disrupt protein-protein interactions (PPIs) have been shown to enhance tumor suppression mechanisms, such as the p53 pathway . This compound could potentially act as a modulator of such interactions.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that certain pyrrolidine derivatives can inhibit cytokine production and modulate immune responses, particularly through pathways involving IL-12 and IL-23 . This suggests that this compound may possess immunomodulatory properties.
Case Studies and Research Findings
Recent research highlights the relevance of structural modifications in enhancing biological activity. A study focused on pyrrolidine derivatives revealed that specific substitutions could significantly increase binding affinity and efficacy against target proteins involved in disease processes .
Example Study
In a comparative study of pyrrolidine-based compounds, it was found that modifications leading to increased steric hindrance improved selectivity and potency against cancer cell lines. The IC50 values for optimized derivatives were substantially lower than those of unmodified compounds, indicating enhanced efficacy .
特性
分子式 |
C12H21N3O3 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
tert-butyl 3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)14-6-4-9(8-14)15-7-5-13-10(15)16/h9H,4-8H2,1-3H3,(H,13,16) |
InChIキー |
POLXPVLCKAQONL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















